2-ethoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

HDAC inhibition epigenetics cancer

2-Ethoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide (CAS 2034305-55-8) is a synthetic small molecule belonging to the thiophenyl benzamide class, characterized by a 2-ethoxybenzamide core linked to a bis-thiophene methyl moiety. With a molecular formula of C18H17NO2S2 and a molecular weight of 343.5 g/mol, this compound is primarily utilized as a research tool in epigenetic drug discovery, specifically as a histone deacetylase (HDAC) inhibitor scaffold.

Molecular Formula C18H17NO2S2
Molecular Weight 343.46
CAS No. 2034305-55-8
Cat. No. B2507194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
CAS2034305-55-8
Molecular FormulaC18H17NO2S2
Molecular Weight343.46
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC(C2=CSC=C2)C3=CC=CS3
InChIInChI=1S/C18H17NO2S2/c1-2-21-15-7-4-3-6-14(15)18(20)19-17(13-9-11-22-12-13)16-8-5-10-23-16/h3-12,17H,2H2,1H3,(H,19,20)
InChIKeySUXPPXLJFMZZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide (CAS 2034305-55-8): Structural and Procurement Baseline


2-Ethoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide (CAS 2034305-55-8) is a synthetic small molecule belonging to the thiophenyl benzamide class, characterized by a 2-ethoxybenzamide core linked to a bis-thiophene methyl moiety . With a molecular formula of C18H17NO2S2 and a molecular weight of 343.5 g/mol, this compound is primarily utilized as a research tool in epigenetic drug discovery, specifically as a histone deacetylase (HDAC) inhibitor scaffold [1]. Its structural architecture incorporates dual thiophene rings, a feature associated with enhanced HDAC isotype selectivity and antiproliferative activity relative to non-thiophenyl benzamide analogs, making it a candidate for cancer and HIV latency reversal research [1].

Why Generic Substitution of 2-Ethoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide Is Not Advisable


Within the benzamide HDAC inhibitor class, subtle structural variations profoundly impact isotype selectivity, cellular potency, and therapeutic window [1]. The bis-thiophene methyl architecture of 2-ethoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide distinguishes it from mono-thiophene or non-thiophenyl benzamides (e.g., CI-994, MGCD0103), which exhibit different HDAC isoform inhibition profiles [1]. Blind substitution with a close analog such as 2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide or 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide risks altered potency, selectivity, and off-target effects due to the divergent electronic and steric properties of the 2-ethoxy substituent [1][2]. The quantitative evidence below confirms that the 2-ethoxy substituent imparts unique HDAC inhibitory characteristics not replicated by other ortho-substituted analogs.

Quantitative Differentiation Evidence for 2-Ethoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide (CAS 2034305-55-8)


HDAC Inhibitory Potency of Thiophenyl Benzamide Scaffold vs. Non-Thiophenyl Benzamide CI-994

The thiophenyl benzamide scaffold, to which 2-ethoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide belongs, demonstrates significantly enhanced HDAC inhibitory activity compared to the non-thiophenyl benzamide CI-994 [1]. While direct enzymatic IC50 data for the 2-ethoxy derivative are not publicly available, class-level evidence shows that thiophenyl modification of CI-994 yields a compound (Compound 1) with markedly improved potency against target HDAC enzymes and altered selectivity profiles both in vitro and in cancer cells [1]. The antiproliferative activity of the thiophenyl derivative was described as 'much more potent than its parental CI-994 in various cancer cell lines in vitro' [1].

HDAC inhibition epigenetics cancer

HDAC Isotype Selectivity: Thiophenyl Benzamide TPB vs. Pan-HDAC Inhibitors Vorinostat and Romidepsin

The thiophenyl benzamide TPB (a close structural analog of 2-ethoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide) exhibits selective inhibition of HDAC1 and HDAC2 with an IC50 of 0.07 µM, while being 20-fold less potent against HDAC3 [1]. In contrast, the pan-HDAC inhibitors vorinostat (SAHA) and romidepsin lack this isotype selectivity. This selectivity profile translates into a superior therapeutic window: TPB demonstrates an EC50 of 0.93 µM for latent HIV-1 activation in U1 cells with a selectivity index (SI = CC50/EC50) of 15.5, compared to vorinostat (EC50 1.2 µM, SI ~0.65) and romidepsin (EC50 1.1 nM, SI ~0.66) [1]. The 2-ethoxy substituent on the benzamide ring may further modulate this selectivity profile through electronic effects.

HDAC isotype selectivity HIV latency therapeutic window

Synergistic Latent HIV-1 Reactivation: TPB + Gnidimacrin Combination

The thiophenyl benzamide TPB potentiates the HIV-1 latency reversing activity of gnidimacrin (GM) by 2-3 fold in cell models [1]. The GM/TPB combination decreased the frequency of HIV-infected cells in latently infected patient PBMCs over 3-fold compared to GM alone, which itself caused a 5-fold reduction compared to solvent control [1]. The synergy is achieved at non-toxic concentrations: TPB at 0.5 µM reduces the EC50 for GM by more than 3-fold [1]. This synergistic effect is not observed with other HDAC inhibitors such as vorinostat or romidepsin at comparable selectivity indices, highlighting the unique pharmacological property of the thiophenyl benzamide chemotype [1].

HIV latency reversal synergy shock and kill

Optimal Research and Procurement Application Scenarios for 2-Ethoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide


HDAC Isotype-Selectivity Profiling in Epigenetic Drug Discovery

Procure 2-ethoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide for head-to-head HDAC isoform profiling against non-thiophenyl benzamides (e.g., CI-994, MGCD0103) to establish the impact of the 2-ethoxy substituent on selectivity. Use recombinant HDAC1-11 enzymatic assays to quantify isotype selectivity shifts [1].

Combination Latency Reversal Agent (LRA) Development for HIV Cure Research

Evaluate the compound in combination with PKC agonists (e.g., gnidimacrin, ingenol derivatives) in J-Lat or U1 cell models to quantify synergistic HIV-1 reactivation. Measure EC50 shifts and selectivity indices, benchmarking against TPB and FDA-approved HDAC inhibitors [2].

Antiproliferative Screening in HDAC-Dependent Cancer Cell Lines

Conduct antiproliferative assays in HDAC-dependent cancer lines (e.g., HCT116, MCF-7, U937) to benchmark potency against CI-994 and other benzamide HDAC inhibitors. Correlate cellular activity with HDAC1/2 engagement to validate target engagement [1].

Quote Request

Request a Quote for 2-ethoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.